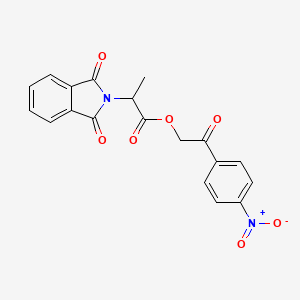

![molecular formula C21H21BrN2O4 B3976760 5-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B3976760.png)

5-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid

Übersicht

Beschreibung

The compound is a pyrazoline derivative. Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Synthesis Analysis

While specific synthesis information for the requested compound is not available, related compounds such as 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole have been synthesized and used as a molecular building block for side-chain liquid crystal oligomers and polymers . These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE). The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .Wissenschaftliche Forschungsanwendungen

Antileishmanial Activity

Pyrazole-bearing compounds have shown significant promise in the treatment of leishmaniasis, a disease affecting over 500 million people globally. The compound has demonstrated potent antipromastigote activity, significantly outperforming standard drugs like miltefosine and amphotericin B deoxycholate in in vitro studies .

Antimalarial Efficacy

In the fight against malaria, which impacts nearly half of the global population, pyrazole derivatives have been evaluated for their in vivo antimalarial activities. Certain derivatives have shown high suppression rates against Plasmodium berghei, a strain of malaria in mice, suggesting potential for the development of new antimalarial agents .

Molecular Docking Studies

The compound’s structure allows for effective molecular docking, which is a computational simulation of the interaction between it and a target molecule. This is crucial for understanding the compound’s potential as a pharmacophore for preparing safe and effective antileishmanial and antimalarial agents .

Synthesis and Structural Verification

The synthesis of hydrazine-coupled pyrazoles, including the compound , has been successfully achieved. Verification of their structures is performed using techniques such as elemental microanalysis, FTIR, and 1H NMR, ensuring the integrity of the compound for further pharmacological evaluation .

Neurotoxicity Studies

Research into the neurotoxic potentials of newly synthesized pyrazoline derivatives, which share a similar structure to the compound , has been conducted. These studies are essential for evaluating the safety profile of the compound, particularly its effects on acetylcholinesterase activity and malondialdehyde levels in the brain .

Pharmacological Effects

The diverse pharmacological effects of pyrazole-bearing compounds, including antileishmanial and antimalarial activities, have been well-documented. The compound’s efficacy in these areas opens up avenues for further research into its potential therapeutic applications .

Eigenschaften

IUPAC Name |

5-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN2O4/c1-28-17-11-7-15(8-12-17)19-13-18(14-5-9-16(22)10-6-14)23-24(19)20(25)3-2-4-21(26)27/h5-12,19H,2-4,13H2,1H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBYDEFNNKEBIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCCC(=O)O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B3976691.png)

![3-hydroxy-1-(1-naphthylmethyl)-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3976703.png)

![N~1~-(sec-butyl)-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3976733.png)

![N-(3,4-dimethylphenyl)-2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B3976737.png)

![ethyl 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3976738.png)

![2,5-dichloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}benzenesulfonamide](/img/structure/B3976745.png)

![N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3976768.png)

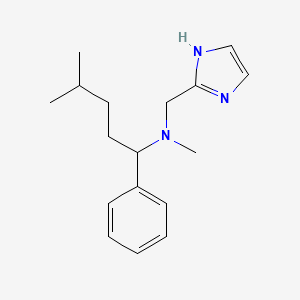

![4-(4-butyl-1H-1,2,3-triazol-1-yl)-1-[(2S)-tetrahydrofuran-2-ylcarbonyl]piperidine](/img/structure/B3976781.png)

![2-{[(2-sec-butylphenoxy)acetyl]amino}-4-chlorobenzoic acid](/img/structure/B3976789.png)

![ethyl 6-ethoxy-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate hydrochloride](/img/structure/B3976794.png)

![1-[7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B3976802.png)

![5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B3976807.png)